molecular formula C7H10FNO5S B590607 5-Amino-4-fluoro-2-methylphenol;sulfuric acid CAS No. 350482-02-9

5-Amino-4-fluoro-2-methylphenol;sulfuric acid

Cat. No.: B590607
CAS No.: 350482-02-9
M. Wt: 239.217
InChI Key: PKTNQSUCNTYVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-2-methylphenol;sulfuric acid is a chemical compound with the molecular formula C7H8FNO.H2SO4. It is a versatile material used in scientific research due to its unique properties, making it suitable for various applications such as drug synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-2-methylphenol involves the introduction of an amino group and a fluorine atom onto a methylphenol backbone. The reaction typically involves the nitration of 4-fluoro-2-methylphenol followed by reduction to introduce the amino group. The compound is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods

Industrial production of 5-Amino-4-fluoro-2-methylphenol;sulfuric acid involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The final product is often crystallized from an aqueous solution of sulfuric acid to obtain the sulfate salt .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

5-Amino-4-fluoro-2-methylphenol;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical drugs.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity and affect metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-hydroxy-4-methylaniline
  • 4-Amino-5-fluoro-2-hydroxytoluene
  • 2-Fluoro-5-hydroxy-p-toluidine
  • 5-Amino-4-fluoro-o-cresol

Uniqueness

5-Amino-4-fluoro-2-methylphenol;sulfuric acid is unique due to its specific combination of an amino group, a fluorine atom, and a methyl group on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

5-amino-4-fluoro-2-methylphenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.H2O4S/c1-4-2-5(8)6(9)3-7(4)10;1-5(2,3)4/h2-3,10H,9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNQSUCNTYVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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